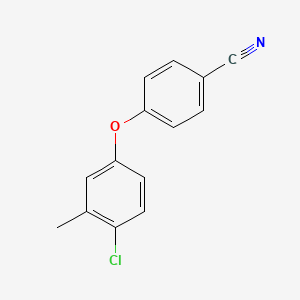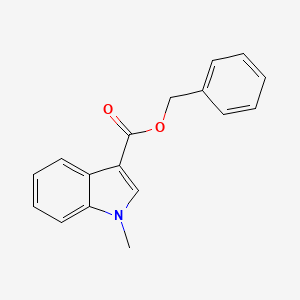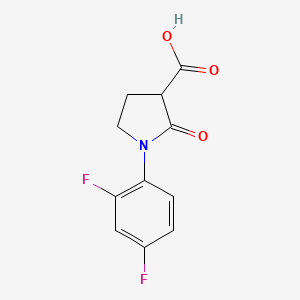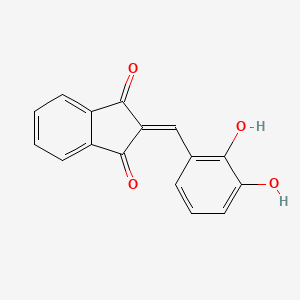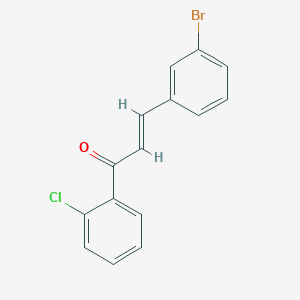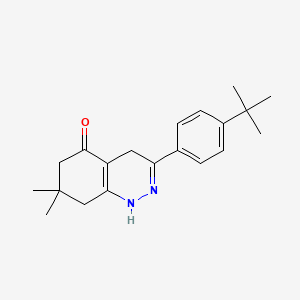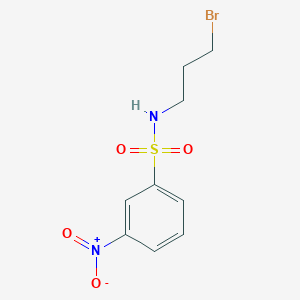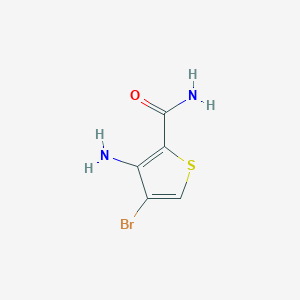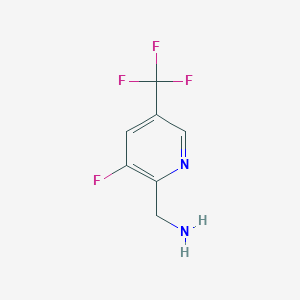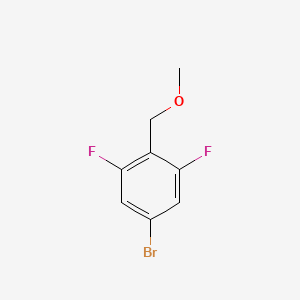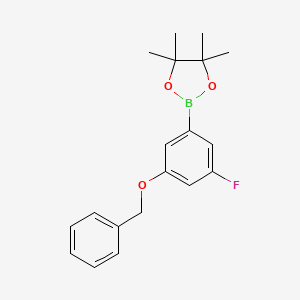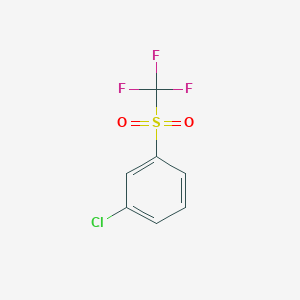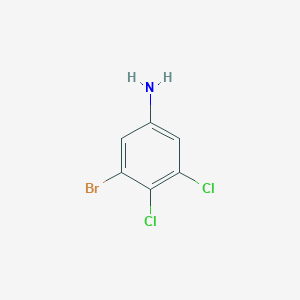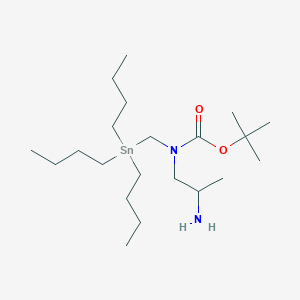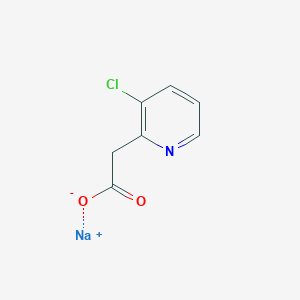
2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1)
描述
2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the third position and an acetic acid moiety at the second position, forming a sodium salt. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) typically involves the chlorination of 2-pyridineacetic acid. The reaction is carried out using thionyl chloride or phosphorus trichloride as chlorinating agents. The resulting 3-chloro-2-pyridineacetic acid is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions include:
Temperature: 0-5°C for chlorination, followed by room temperature for neutralization.
Solvent: Anhydrous dichloromethane for chlorination, followed by water for neutralization.
Reaction Time: 2-3 hours for chlorination, followed by 1 hour for neutralization.
Industrial Production Methods
In industrial settings, the production of 2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Chlorination: Using a flow reactor to continuously chlorinate 2-pyridineacetic acid.
Neutralization: Continuous addition of sodium hydroxide to neutralize the chlorinated product.
Purification: Crystallization or recrystallization to obtain the pure sodium salt.
化学反应分析
Types of Reactions
2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines (e.g., aniline), thiols (e.g., thiophenol), or alkoxides (e.g., sodium methoxide) in polar solvents like ethanol or dimethylformamide at room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of piperidine derivatives.
科学研究应用
2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. The acetic acid moiety can form hydrogen bonds with biological molecules, influencing their activity and stability.
相似化合物的比较
Similar Compounds
2-Pyridineacetic acid: Lacks the chloro substitution, making it less reactive in nucleophilic substitution reactions.
3-Chloro-2-pyridinecarboxylic acid: Contains a carboxylic acid group instead of an acetic acid moiety, affecting its solubility and reactivity.
2-Pyridineethanol: Contains an alcohol group instead of an acetic acid moiety, influencing its chemical properties and applications.
Uniqueness
2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) is unique due to the presence of both a chloro group and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions. Its sodium salt form enhances its solubility in water, making it suitable for various applications in aqueous environments.
属性
IUPAC Name |
sodium;2-(3-chloropyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.Na/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMMMUMXXWWIFT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)[O-])Cl.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClNNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
